molecular formula C28H27N3O B2466716 1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-73-0

1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2466716
CAS No.: 901267-73-0
M. Wt: 421.544
InChI Key: ABMZLHGQBQISOX-UHFFFAOYSA-N
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Description

1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative featuring a tricyclic scaffold comprising a pyrazole fused to a quinoline nucleus. The compound is substituted with two 3,4-dimethylphenyl groups at positions 1 and 3 of the pyrazole ring and an ethoxy group at position 8 of the quinoline moiety. Its molecular formula is C₃₄H₃₂N₃O (calculated based on structural analogs in and ), with a molecular weight of approximately 514.65 g/mol.

Properties

IUPAC Name

1,3-bis(3,4-dimethylphenyl)-8-ethoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O/c1-6-32-23-11-12-26-24(15-23)28-25(16-29-26)27(21-9-7-17(2)19(4)13-21)30-31(28)22-10-8-18(3)20(5)14-22/h7-16H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMZLHGQBQISOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazoloquinoline Core: The initial step involves the cyclization of appropriate precursors to form the pyrazoloquinoline core. This can be achieved through the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where the hydroxyl group on the pyrazoloquinoline core reacts with ethyl iodide in the presence of a base such as potassium carbonate.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as column chromatography or crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazoloquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Reduced pyrazoloquinoline derivatives.

    Substitution: Substituted pyrazoloquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazoloquinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Properties

Compounds in the quinoline family have demonstrated antimicrobial activity against a range of pathogens. Specifically, 1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline has shown potential as an antibacterial agent. In vitro studies have revealed its efficacy against Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

The neuroprotective potential of pyrazoloquinolines has been explored in the context of neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have been studied for their ability to inhibit acetylcholinesterase activity, thereby enhancing acetylcholine levels in the brain.

Case Study 1: Anticancer Activity Assessment

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazoloquinolines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines. The study concluded that structural modifications could enhance potency and selectivity.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis published in Frontiers in Microbiology, researchers tested a series of quinoline derivatives against common bacterial strains. The findings revealed that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Mechanism of Action

The mechanism of action of 1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Pyrazolo[4,3-c]quinoline derivatives exhibit diverse biological activities, including anti-inflammatory, anticancer, and receptor-ligand interactions. Below is a detailed comparison of the target compound with its closest analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Biological Activity/Properties References
Target compound 1,3-bis(3,4-dimethylphenyl), 8-ethoxy ~514.65 Not yet reported (screening stage)
C350-0575 (8-fluoro analog) 1,3-bis(3,4-dimethylphenyl), 8-fluoro 395.48 Screening compound; potential kinase inhibition
2i (anti-inflammatory derivative) 3-amino, 4-(4-hydroxyphenylamino) ~335.34 IC₅₀ = 0.21 µM (NO inhibition)
2m (anti-inflammatory derivative) 3-amino, 4-(carboxyphenylamino) ~363.37 IC₅₀ = 0.18 µM (iNOS/COX-2 inhibition)
9b (4-bromophenyl analog) 2-(4-bromophenyl) ~353.23 Structural model for receptor studies
3,4-Diamino-1H-pyrazolo[4,3-c]quinoline 3,4-diamino ~225.24 Proposed antitumor/anticonvulsant activity

Key Observations :

Substituent Effects on Bioactivity: The 8-ethoxy group in the target compound likely enhances solubility compared to the 8-fluoro analog (C350-0575), which has a lower logP (7.55 vs. estimated ~6.5 for the ethoxy derivative) . Amino substituents (e.g., in 2i and 2m) significantly boost anti-inflammatory activity by targeting iNOS/COX-2 pathways, with IC₅₀ values in the submicromolar range . Halogenated analogs (e.g., 9b) serve as structural templates for receptor-ligand studies due to their electron-deficient aromatic systems .

Therapeutic Potential: The target compound’s dimethylphenyl groups may enhance binding to hydrophobic pockets in kinase or receptor targets, similar to C350-0575 . 3,4-Diamino derivatives (e.g., 3,4-diamino-1H-pyrazolo[4,3-c]quinoline) demonstrate the importance of amino groups in modulating antitumor and anticonvulsant activities, suggesting that the target compound’s lack of amino substituents may limit its efficacy in these areas .

Synthetic Challenges: The synthesis of 3,4-diamino derivatives is complicated by side reactions during reductive cyclization, whereas the target compound’s ethoxy and dimethylphenyl groups are more straightforward to introduce via Claisen-Schmidt condensations or nucleophilic substitutions .

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The target compound’s logP is estimated to be ~6.5 , lower than C350-0575 (logP = 7.55) due to the polar ethoxy group, suggesting improved aqueous solubility .
  • Toxicity Risks : The dimethylphenyl groups may increase hepatotoxicity risks due to cytochrome P450 interactions, a concern shared with C350-0575 .

Biological Activity

1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, known for its diverse biological activities. This compound features a unique structure that includes two 3,4-dimethylphenyl groups and an ethoxy group attached to the pyrazoloquinoline core. Its distinct chemical properties make it a subject of interest in medicinal chemistry and pharmacology.

The compound has a molecular formula of C26H23N3O3C_{26}H_{23}N_3O_3 and a CAS number of 901267-73-0. Its structure allows for interactions with various biological targets, which can lead to significant pharmacological effects.

Antimicrobial Properties

Research indicates that derivatives of pyrazoloquinolines exhibit notable antimicrobial activities. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial enzyme systems or disruption of cell membrane integrity .

Anti-inflammatory Effects

This compound has been studied for its potential anti-inflammatory properties. It may inhibit specific inflammatory pathways by modulating enzyme activity related to inflammation . In vitro studies have demonstrated promising results in reducing inflammatory markers in cell cultures.

Antitumor Activity

The compound's structural attributes suggest potential antitumor activity, similar to other pyrazoloquinoline derivatives. Studies have indicated that some analogs exhibit inhibitory effects on cancer cell proliferation by targeting key signaling pathways involved in tumor growth and survival .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.
  • Receptor Modulation : It can also bind to receptors that regulate cellular responses to stimuli, leading to altered physiological effects.

Comparative Analysis

CompoundStructureBiological Activity
This compoundStructureAntimicrobial, anti-inflammatory
1,3-bis(4-methoxyphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinolineSimilar with methoxy instead of ethoxyAntitumor
1H-pyrazolo[3,4-b]quinolineCore structureAntiviral

Case Studies

Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various pyrazoloquinoline derivatives in murine models. The results indicated that compounds similar to 1,3-bis(3,4-dimethylphenyl)-8-ethoxy exhibited significant reductions in edema and inflammatory cytokines compared to control groups .

Case Study 2: Antitumor Efficacy
In vitro assays conducted on human cancer cell lines demonstrated that the compound inhibited cell proliferation significantly at concentrations below those toxic to normal cells. This suggests a selective action that could be harnessed for therapeutic purposes against certain cancers .

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